Antibiotic X-536A
Antibiotic X-536A
Lasalocid is a polyether antibiotic used for prevention and treatment of coccidiosis in poultry. It has a role as a coccidiostat, a bacterial metabolite and an ionophore. It is a monohydroxybenzoic acid, a beta-hydroxy ketone, a secondary alcohol, a member of oxolanes, a monocarboxylic acid, a member of oxanes, a tertiary alcohol and a polyether antibiotic. It is a conjugate acid of a lasalocid(1-).
Lasalocid is an agent that presents antibacterial and coccidiostat activities. It is produced by strains of Streptomyces lasaliensis.
Lasalocid is a natural product found in Streptomyces with data available.
Cationic ionophore antibiotic obtained from Streptomyces lasaliensis that, among other effects, dissociates the calcium fluxes in muscle fibers. It is used as a coccidiostat, especially in poultry.
See also: Lasalocid Sodium (has salt form); Bacitracin Zinc; Lasalocid (component of); Bambermycins; Lasalocid (component of) ... View More ...
Lasalocid is an agent that presents antibacterial and coccidiostat activities. It is produced by strains of Streptomyces lasaliensis.
Lasalocid is a natural product found in Streptomyces with data available.
Cationic ionophore antibiotic obtained from Streptomyces lasaliensis that, among other effects, dissociates the calcium fluxes in muscle fibers. It is used as a coccidiostat, especially in poultry.
See also: Lasalocid Sodium (has salt form); Bacitracin Zinc; Lasalocid (component of); Bambermycins; Lasalocid (component of) ... View More ...
Brand Name:
Vulcanchem
CAS No.:
11054-70-9
VCID:
VC0532516
InChI:
InChI=1S/C34H54O8/c1-9-25(31-21(6)18-34(11-3,42-31)26-16-17-33(40,10-2)23(8)41-26)30(37)22(7)28(35)19(4)12-14-24-15-13-20(5)29(36)27(24)32(38)39/h13,15,19,21-23,25-26,28,31,35-36,40H,9-12,14,16-18H2,1-8H3,(H,38,39)/t19-,21+,22+,23+,25+,26-,28+,31+,33-,34+/m1/s1
SMILES:
CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O
Molecular Formula:
C34H54O8
Molecular Weight:
590.8 g/mol
Antibiotic X-536A
CAS No.: 11054-70-9
VCID: VC0532516
Molecular Formula: C34H54O8
Molecular Weight: 590.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Lasalocid is a polyether antibiotic used for prevention and treatment of coccidiosis in poultry. It has a role as a coccidiostat, a bacterial metabolite and an ionophore. It is a monohydroxybenzoic acid, a beta-hydroxy ketone, a secondary alcohol, a member of oxolanes, a monocarboxylic acid, a member of oxanes, a tertiary alcohol and a polyether antibiotic. It is a conjugate acid of a lasalocid(1-). Lasalocid is an agent that presents antibacterial and coccidiostat activities. It is produced by strains of Streptomyces lasaliensis. Lasalocid is a natural product found in Streptomyces with data available. Cationic ionophore antibiotic obtained from Streptomyces lasaliensis that, among other effects, dissociates the calcium fluxes in muscle fibers. It is used as a coccidiostat, especially in poultry. See also: Lasalocid Sodium (has salt form); Bacitracin Zinc; Lasalocid (component of); Bambermycins; Lasalocid (component of) ... View More ... |
---|---|
CAS No. | 11054-70-9 |
Product Name | Antibiotic X-536A |
Molecular Formula | C34H54O8 |
Molecular Weight | 590.8 g/mol |
IUPAC Name | 6-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoic acid |
Standard InChI | InChI=1S/C34H54O8/c1-9-25(31-21(6)18-34(11-3,42-31)26-16-17-33(40,10-2)23(8)41-26)30(37)22(7)28(35)19(4)12-14-24-15-13-20(5)29(36)27(24)32(38)39/h13,15,19,21-23,25-26,28,31,35-36,40H,9-12,14,16-18H2,1-8H3,(H,38,39)/t19-,21+,22+,23+,25+,26-,28+,31+,33-,34+/m1/s1 |
Standard InChIKey | BBMULGJBVDDDNI-OWKLGTHSSA-N |
Isomeric SMILES | CC[C@H]([C@@H]1[C@H](C[C@@](O1)(CC)[C@H]2CC[C@@]([C@@H](O2)C)(CC)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O |
SMILES | CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O |
Canonical SMILES | CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Lasalocid; Bovatec R; Antibiotic X 537; Antibiotic X-537; Antibiotic X537; X537; X 537; X-537; |
Reference | 1: Wang W, Song Y, Petrovski K, Eats P, Trott DJ, Wong HS, Page SW, Perry J, Garg S. Development of intramammary delivery systems containing lasalocid for the treatment of bovine mastitis: impact of solubility improvement on safety, efficacy, and milk distribution in dairy cattle. Drug Des Devel Ther. 2015 Jan 22;9:631-42. doi: 10.2147/DDDT.S74731. eCollection 2015. PubMed PMID: 25653501; PubMed Central PMCID: PMC4310348. 2: Clark SB, Storey JM, Carr JR, Madson M. Analysis of lasalocid residues in grease and fat using liquid chromatography-mass spectrometry. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2015;32(8):1243-8. doi: 10.1080/19440049.2015.1052572. Epub 2015 Jun 9. PubMed PMID: 26054429. 3: Žižek S, Dobeic M, Pintarič Š, Zidar P, Kobal S, Vidrih M. Degradation and dissipation of the veterinary ionophore lasalocid in manure and soil. Chemosphere. 2015 Nov;138:947-51. doi: 10.1016/j.chemosphere.2014.12.032. Epub 2014 Dec 30. PubMed PMID: 25556006. 4: Anderson RC, Harvey RB, Wickersham TA, MacDonald JC, Ponce CH, Brown M, Pinchak WE, Osterstock JB, Krueger N, Nisbet DJ. Effect of distillers feedstuffs and lasalocid on Campylobacter carriage in feedlot cattle. J Food Prot. 2014 Nov;77(11):1968-75. doi: 10.4315/0362-028X.JFP-14-169. PubMed PMID: 25364932. 5: Huczyński A, Janczak J, Rutkowski J, Brzezinski B. Spectroscopic, crystallographic and theoretical studies of lasalocid complex with ammonia and benzylamine. Spectrochim Acta A Mol Biomol Spectrosc. 2014 May 5;125:297-307. doi: 10.1016/j.saa.2014.01.083. Epub 2014 Jan 24. PubMed PMID: 24562161. 6: Wong FT, Hotta K, Chen X, Fang M, Watanabe K, Kim CY. Epoxide hydrolase-lasalocid a structure provides mechanistic insight into polyether natural product biosynthesis. J Am Chem Soc. 2015 Jan 14;137(1):86-9. doi: 10.1021/ja511374k. Epub 2014 Dec 31. PubMed PMID: 25535803. 7: Dzikamunhenga RS, Wilberts B, Yaeger M, Burrough E, Hostetter J, Bender H, Larson W, Griffith RW. Safety evaluation of lasalocid use in Chinese ring-necked pheasants (Phasianus colchicus). Avian Dis. 2013 Jun;57(2):188-91. PubMed PMID: 24689172. 8: Golder HM, Lean IJ. A meta-analysis of lasalocid effects on rumen measures, beef and dairy performance, and carcass traits in cattle. J Anim Sci. 2016 Jan;94(1):306-26. doi: 10.2527/jas.2015-9694. PubMed PMID: 26812337. 9: Murakoshi F, Takeuchi M, Inomata A, Horimoto T, Ito M, Suzuki Y, Kato K. Administration of lasalocid-NA is preventive against cryptosporidiosis of newborn calves. Vet Rec. 2014 Oct 11;175(14):353. doi: 10.1136/vr.102508. Epub 2014 Aug 25. PubMed PMID: 25155027. 10: Radko L, Cybulski W, Rzeski W. Cytoprotective effect of silybin against lasalocid-induced toxicity in HepG2 cells. Pol J Vet Sci. 2013;16(2):275-82. PubMed PMID: 23971195. 11: Žižek S, Zidar P. Toxicity of the ionophore antibiotic lasalocid to soil-dwelling invertebrates: avoidance tests in comparison to classic sublethal tests. Chemosphere. 2013 Jul;92(5):570-5. doi: 10.1016/j.chemosphere.2013.04.007. Epub 2013 Apr 29. PubMed PMID: 23635534. 12: Radko L, Cybulski W, Rzeski W. The protective effect of silybin against lasalocid cytotoxic exposure on chicken and rat cell lines. Biomed Res Int. 2013;2013:783519. doi: 10.1155/2013/783519. Epub 2012 Dec 30. PubMed PMID: 23509777; PubMed Central PMCID: PMC3591103. 13: Rutkowski J, Huczyński A, Ratajczak-Sitarz M, Katrusiak A, Brzezinski B, Bartl F. Spectroscopic studies of the equilibrium between complexes of lasalocid acid with propargylamine and metal cations. Spectrochim Acta A Mol Biomol Spectrosc. 2015;150:704-11. doi: 10.1016/j.saa.2015.05.099. Epub 2015 Jun 9. PubMed PMID: 26093967. 14: Tkáčiková S, Kožárová I, Mačanga J, Levkut M. Determination of lasalocid residues in the tissues of broiler chickens by liquid chromatography-tandem mass spectrometry. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2012;29(5):761-9. doi: 10.1080/19440049.2011.653987. Epub 2012 Feb 27. PubMed PMID: 22369356. 15: Minami A, Oguri H, Watanabe K, Oikawa H. Biosynthetic machinery of ionophore polyether lasalocid: enzymatic construction of polyether skeleton. Curr Opin Chem Biol. 2013 Aug;17(4):555-61. doi: 10.1016/j.cbpa.2013.06.004. Epub 2013 Jun 21. Review. PubMed PMID: 23796908. 16: Huczyński A, Rutkowski J, Borowicz I, Wietrzyk J, Maj E, Brzezinski B. One-pot synthesis and cytotoxicity studies of new Mannich base derivatives of polyether antibiotic--lasalocid acid. Bioorg Med Chem Lett. 2013 Sep 15;23(18):5053-6. doi: 10.1016/j.bmcl.2013.07.040. Epub 2013 Jul 26. PubMed PMID: 23932361. 17: Minami A, Shimaya M, Suzuki G, Migita A, Shinde SS, Sato K, Watanabe K, Tamura T, Oguri H, Oikawa H. Sequential enzymatic epoxidation involved in polyether lasalocid biosynthesis. J Am Chem Soc. 2012 May 2;134(17):7246-9. doi: 10.1021/ja301386g. Epub 2012 Apr 20. PubMed PMID: 22506807. 18: Decloedt A, Verheyen T, De Clercq D, Sys S, Vercauteren G, Ducatelle R, Delahaut P, van Loon G. Acute and long-term cardiomyopathy and delayed neurotoxicity after accidental lasalocid poisoning in horses. J Vet Intern Med. 2012 Jul-Aug;26(4):1005-11. doi: 10.1111/j.1939-1676.2012.00933.x. Epub 2012 Apr 21. PubMed PMID: 22519686. 19: Vandenberge V, Delezie E, Huyghebaert G, Delahaut P, Pierret G, De Backer P, Croubels S, Daeseleire E. Transfer of the coccidiostats monensin and lasalocid from feed at cross-contamination levels to whole egg, egg white and egg yolk. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2012;29(12):1881-92. doi: 10.1080/19440049.2012.719641. Epub 2012 Sep 10. PubMed PMID: 22963507. 20: Huczyński A, Rutkowski J, Brzezinski B, Bartl F. Synthesis, FT-IR, ¹H, ¹³CNMR, ESI MS and PM5 studies of a new Mannich base of polyether antibiotic - Lasalocid acid and its complexes with Li⁺, Na⁺ and K⁺ cations. Spectrochim Acta A Mol Biomol Spectrosc. 2013 Mar;104:497-504. doi: 10.1016/j.saa.2012.11.106. Epub 2012 Dec 8. PubMed PMID: 23287734. |
PubChem Compound | 5360807 |
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume